2-Bromo-4-methoxybenzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCFJHNSAMCWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593073 | |
| Record name | 2-Bromo-4-methoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3622-39-7 | |
| Record name | 2-Bromo-4-methoxybenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-methoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 4 Methoxybenzo D Thiazole and Analogous Benzothiazole Systems
Established Approaches for Benzothiazole (B30560) Ring Construction
The formation of the benzothiazole ring system is a cornerstone of heterocyclic synthesis, with several reliable methods having been established. These approaches can be broadly categorized into condensation reactions, intramolecular cyclizations, and oxidative cyclizations, each offering distinct advantages in terms of substrate scope and reaction conditions.
Condensation Reactions of 2-Aminothiophenol Derivatives
The most common and direct route to 2-substituted benzothiazoles involves the condensation of an o-aminothiophenol with a suitable electrophilic partner, such as a carboxylic acid, aldehyde, or ketone. benchchem.com This versatile method allows for the introduction of a wide variety of substituents at the 2-position of the benzothiazole ring.
For the synthesis of a precursor to 2-Bromo-4-methoxybenzo[d]thiazole, namely 4-methoxybenzothiazole, the key starting material would be 2-amino-3-methoxythiophenol. However, the more readily available 2-aminothiophenol can be condensed with reagents already bearing the desired substituent for the 2-position. For instance, the condensation of 2-aminothiophenol with 4-methoxybenzaldehyde or 4-methoxybenzoic acid derivatives can yield 2-(4-methoxyphenyl)benzo[d]thiazole. nih.gov A variety of catalysts and reaction conditions have been developed to promote these condensations, including the use of acids, oxidizing agents, and microwave irradiation to enhance reaction rates and yields. benchchem.commdma.ch
Recent advancements in this area focus on greener and more efficient protocols. For example, zinc acetate has been used as a catalyst for the solvent-free condensation of substituted 2-aminothiophenols with various aldehydes, affording 2-arylbenzothiazoles in high yields. masterorganicchemistry.com Similarly, molecular iodine has been shown to be a mild and effective catalyst for the condensation of 2-aminothiophenol with N-protected amino acids under solvent-free conditions. masterorganicchemistry.com The reaction of 2-aminothiophenol disulfides with carboxylic acids promoted by tributylphosphine also provides a simple and efficient route to 2-arylbenzothiazoles. acs.org
Table 1: Examples of Condensation Reactions for Benzothiazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol | Aromatic/Aliphatic Carboxylic Acids | Methanesulfonic acid/Silica gel | 2-Substituted benzothiazoles | mdma.ch |
| 2-Aminothiophenol | Fatty Acids | P4S10, Microwave | 2-Alkylbenzothiazoles | mdma.ch |
| 2-Aminothiophenol | Aromatic Aldehydes | SnP2O7 | 2-Arylbenzothiazoles | mdma.ch |
| Substituted 2-Aminothiophenols | Aromatic/Aliphatic Aldehydes | Sulfated tungstate, Ultrasound | 2-Substituted benzothiazoles | masterorganicchemistry.com |
| 2-Aminothiophenol | β-Diketones | Toluenesulfonic acid | 2-Substituted benzothiazoles | mdma.ch |
Intramolecular Cyclization Pathways
Intramolecular cyclization represents another powerful strategy for the synthesis of the benzothiazole ring. These methods typically involve the construction of an acyclic precursor containing the necessary functionalities for ring closure. A common approach is the cyclization of thiobenzanilides or related structures. For instance, the phenyliodine(III) bis(trifluoroacetate) (PIFA)-mediated oxidative cyclization of thiobenzamides can produce benzothiazoles. wikipedia.org
Another notable intramolecular cyclization involves the copper-catalyzed coupling of N-(2-chlorophenyl)benzothioamides. This method allows for the formation of the C(aryl)-S bond under relatively mild conditions, leading to a range of 2-substituted benzothiazoles. wikipedia.org The cyclization of o-bromophenylthioureas and o-bromophenylthioamides catalyzed by palladium complexes also provides an effective route to 2-substituted benzothiazoles. wikipedia.org
Oxidative Cyclization Methods
Oxidative cyclization methods have emerged as an efficient means to construct the benzothiazole scaffold, often from readily available starting materials. These reactions typically involve the formation of a key intermediate that undergoes oxidation to facilitate the ring-closing step.
A notable example is the iodine-mediated intramolecular oxidative cyclization of 2-(styrylthio)anilines, which provides a metal-free pathway to various 2-substituted benzothiazoles. mdpi.com In this process, molecular iodine acts as both an electrophilic reagent and an oxidant. The reaction tolerates a range of substituents on the aromatic rings, including methoxy (B1213986) groups, making it a potentially viable route for the synthesis of precursors to this compound. mdpi.com
Another approach involves the oxidative cyclization of β-ketothioamides, which can lead to the formation of diverse benzothiazole derivatives. diva-portal.org Furthermore, the oxidative cyclization of phenylthioureas using N-halosuccinimides, such as N-bromosuccinimide (NBS), in the presence of a halide source has been developed as a green and mild method for the synthesis of 2-aminobenzothiazoles. researchgate.net
Strategies for Regioselective Bromination of Benzothiazole Scaffolds
Once the 4-methoxybenzothiazole core is synthesized, the subsequent challenge lies in the regioselective introduction of a bromine atom at the 2-position. The electronic properties of both the thiazole (B1198619) ring and the methoxy-substituted benzene (B151609) ring will govern the outcome of the bromination reaction.
Direct Bromination Reagents and Conditions
Direct bromination of aromatic and heteroaromatic compounds is typically achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS). The choice of reagent and reaction conditions is crucial for controlling the regioselectivity and preventing over-bromination.
Molecular bromine, often in the presence of a Lewis or Brønsted acid, is a powerful brominating agent. For instance, the bromination of a benzobisthiazole system has been achieved using bromine in hydrobromic acid. nih.gov However, such harsh conditions can sometimes lead to a mixture of products.
N-bromosuccinimide is a milder and more selective source of electrophilic bromine. wikipedia.org It is widely used for the bromination of various heterocyclic systems. The reactivity of NBS can be modulated by the choice of solvent and the use of catalysts. For example, the bromination of methoxy-substituted benzenes and naphthalenes with NBS in acetonitrile has been shown to be highly regioselective. mdma.ch The use of NBS in combination with a halide source, such as tetrabutylammonium bromide (Bu₄NBr), has been reported to improve the yield of oxidative cyclization reactions leading to benzothiazoles and may also influence the outcome of direct bromination. researchgate.net For the bromination of electron-rich aromatic rings, such as those containing a methoxy group, NBS can be a suitable reagent, although care must be taken to control the reaction to avoid bromination on the benzene ring. mdpi.com
Table 2: Common Reagents for Bromination
| Reagent | Typical Conditions | Applications | Reference |
|---|---|---|---|
| Bromine (Br₂) | Acetic acid, HBr, or Lewis acids | General bromination of aromatic and heterocyclic compounds | nih.gov |
| N-Bromosuccinimide (NBS) | CCl₄, CH₃CN, or other organic solvents, often with a radical initiator or acid catalyst | Allylic/benzylic bromination, electrophilic bromination of activated rings | mdma.chwikipedia.org |
| N-Bromosuccinimide (NBS) / Tetrabutylammonium bromide (Bu₄NBr) | 1,2-Dimethoxyethane (DME) | Oxidative cyclization and potentially direct bromination | researchgate.net |
| N-Bromosuccinimide (NBS) / Sulfuric acid | Chloroform | Bromination of stable aromatic rings | nih.govnih.gov |
Site-Selective Halogenation Studies on Benzothiazole Systems
The regioselectivity of electrophilic substitution on the benzothiazole ring system is influenced by the interplay of the electron-withdrawing nature of the thiazole ring and the directing effects of any substituents on the benzene ring. The C2 position of the thiazole ring is generally susceptible to nucleophilic attack but can also undergo electrophilic substitution under certain conditions, particularly after activation or in the absence of more reactive sites.
In the case of 4-methoxybenzothiazole, the methoxy group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution on the benzene ring. This would direct bromination to the 5- and 7-positions of the benzothiazole ring. Indeed, studies on the functionalization of 2,1,3-benzothiadiazole, a related heterocyclic system, have shown that a 4-methoxy group directs electrophilic substitution to the ortho and para positions. diva-portal.org
However, the direct bromination at the C2 position of a benzothiazole is also possible. The synthesis of 2-bromo-4-methoxypyridine, for example, has been achieved through lithiation at the 2-position followed by quenching with a bromine source, demonstrating a strategy for site-selective bromination. chemicalbook.com While this is a pyridine system, it highlights a potential pathway involving metal-halogen exchange. For benzothiazoles, direct C-H functionalization at the C2-position is a known process. acs.org Therefore, achieving selective bromination at the 2-position of 4-methoxybenzothiazole would likely require conditions that favor functionalization of the thiazole ring over the activated benzene ring. This might involve the use of specific catalysts or directing groups that temporarily block the more reactive positions on the benzene ring or activate the C2-position of the thiazole ring towards electrophilic attack.
Studies on the regioselective halogenation of N-substituted heteroaromatics have shown that promoter groups can direct halogenation to specific positions. While not directly applied to 2-bromo-4-methoxybenzothiazole, these principles of directed C-H functionalization could be adapted to achieve the desired regioselectivity. For example, a transient directing group could be employed to facilitate palladium-catalyzed C-H activation and subsequent bromination at the 2-position.
Methodologies for Methoxy Group Incorporation into Benzothiazoles
The introduction of a methoxy group onto the benzothiazole core can be achieved through various synthetic routes, primarily categorized into building from methoxy-substituted precursors or by later-stage alkoxylation.
Synthesis from Methoxy-Substituted Precursors
A predominant and effective strategy for synthesizing methoxy-substituted benzothiazoles involves the use of precursors that already contain the desired methoxy group. This approach ensures precise control over the position of the substituent.
One common method is the condensation reaction of a methoxy-substituted 2-aminothiophenol with an appropriate reaction partner. For instance, the synthesis of 2-substituted-6-methoxybenzothiazoles has been accomplished starting from 1,4-benzoquinone. researchgate.netarkat-usa.org This multi-step process involves the initial reaction of 1,4-benzoquinone with L-cysteine to form ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride, which is then oxidized to yield ethyl 6-hydroxybenzothiazole-2-carboxylate. researchgate.netarkat-usa.org Subsequent methylation of the hydroxyl group provides the corresponding 6-methoxy derivative. researchgate.net This key intermediate, ethyl 6-methoxybenzothiazole-2-carboxylate, can then be further modified at the 2-position. For example, it can be converted to 6-methoxybenzothiazole-2-carboxyamide and subsequently to 2-cyano-6-methoxybenzothiazole, an important precursor for D-luciferin. researchgate.netarkat-usa.org
Another example involves the reaction of 5-methoxy-2-aminothiophenol with p-(methylamino)benzoic acid in the presence of polyphosphoric acid (PPA) to produce 2-(4-N-methylphenyl)-6-methoxybenzothiazole. mdpi.com Similarly, 2-amino-4-methoxy-7-substituted-benzothiazoles have been synthesized as adenosine receptor ligands. scholarsresearchlibrary.com The synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole can be achieved through the cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde. nih.gov
The following table summarizes the synthesis of various methoxy-substituted benzothiazoles from their respective precursors.
| Precursor 1 | Precursor 2 | Product | Reagents/Conditions | Yield | Reference |
| 1,4-Benzoquinone | L-cysteine | Ethyl 6-hydroxybenzothiazole-2-carboxylate | Multi-step synthesis | - | researchgate.netarkat-usa.org |
| Ethyl 6-hydroxybenzothiazole-2-carboxylate | Methyl iodide | Ethyl 6-methoxybenzothiazole-2-carboxylate | K2CO3, DMF, reflux | 92% | researchgate.net |
| 5-Methoxy-2-aminothiophenol | p-(Methylamino)benzoic acid | 2-(4-N-methylphenyl)-6-methoxybenzothiazole | PPA, 170°C | 21% | mdpi.com |
| 2-Aminothiophenol | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzo[d]thiazole | Microwave irradiation, solvent-free | Good | nih.gov |
Green Chemistry Principles Applied to Benzothiazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles to develop more environmentally benign and efficient processes. These approaches focus on reducing waste, avoiding hazardous solvents, and minimizing energy consumption.
Electrochemical Synthesis Pathways
Electrochemical synthesis offers a green alternative to conventional methods by using electricity as a clean reagent to drive reactions, often avoiding the need for chemical oxidants or reductants. researchgate.net This technique has been successfully applied to the synthesis of benzothiazoles.
One approach involves the intramolecular dehydrogenative C–S bond formation. rsc.org For example, 2-aminobenzothiazoles can be synthesized from the direct combination of aryl isothiocyanates with amines under undivided electrolytic conditions with yields up to 99%. rsc.org This method is also applicable to the synthesis of benzothiazoles from N-aryl thioamides in the presence of a base. rsc.org Another electrochemical method facilitates the synthesis of benzisothiazol-3(2H)-ones from 2-mercaptobenzamides through an intramolecular N-H/S-H coupling cyclization, producing hydrogen gas as the only byproduct. researchgate.net Furthermore, a metal- and reagent-free method for the synthesis of benzothiazoles has been developed through a 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrolytic C–H thiolation. acs.org The electrochemical oxidative cyanation of benzothiazoles has also been achieved using trimethylsilyl cyanide. jst.go.jp
The following table provides examples of electrochemical synthesis of benzothiazole derivatives.
| Starting Material(s) | Product | Key Features | Yield | Reference |
| Aryl isothiocyanates and amines | 2-Aminobenzothiazoles | External oxidant-free, undivided electrolytic conditions | Up to 99% | rsc.org |
| N-Aryl thioamides | Benzothiazoles | Base-mediated, electrochemical C-S cross-coupling | - | rsc.org |
| 2-Mercaptobenzamides | Benzisothiazol-3(2H)-ones | Intramolecular N-H/S-H coupling, metal- and oxidant-free | Moderate to good | researchgate.net |
| N-(hetero)arylthioamides | Benzothiazoles and thiazolopyridines | TEMPO-catalyzed, electrolytic C–H thiolation | - | acs.org |
| Benzothiazoles | Benzo[d]thiazole-2-carbonitriles | Oxidative cyanation with trimethylsilyl cyanide | Moderate | jst.go.jp |
Microwave-Assisted Organic Synthesis (MAOS) Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly reducing reaction times, improving yields, and often enabling solvent-free conditions. scielo.br
Several studies have reported the successful application of MAOS for the synthesis of benzothiazole derivatives. For instance, a rapid, one-pot synthesis of benzothiazoles was achieved through the PIFA-promoted cyclocondensation of 2-aminothiophenols with aldehydes under microwave irradiation, affording products in good to excellent yields within 15 minutes. ias.ac.in Another efficient method involves the condensation of 2-aminothiophenol with various fatty acids under microwave irradiation for just 3-4 minutes, using P4S10 as a catalyst in a solvent-free setting. nih.gov Furthermore, a catalyst-free, solvent-free, one-pot, three-component reaction under microwave irradiation has been developed for the synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives. ingentaconnect.com
The table below highlights key features of microwave-assisted benzothiazole synthesis.
| Reactants | Catalyst/Promoter | Solvent | Reaction Time | Yield | Reference |
| 2-Aminothiophenols, Aldehydes | PIFA | Ethanol | 15 min | Good to excellent | ias.ac.in |
| 2-Aminothiophenol, Fatty acids | P4S10 | Solvent-free | 3-4 min | High | nih.gov |
| 2-Hydroxy-4H-benzo nih.govingentaconnect.comthiazolo[3,2-a]pyrimidin-4-one, Aromatic aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamine | None | Solvent-free | - | Good | ingentaconnect.com |
| 2-Aminothiophenol, Aromatic aldehydes | None | Glycerol | - | - | researchgate.net |
Solvent-Free and Aqueous Reaction Media
Replacing volatile and often toxic organic solvents with greener alternatives like water or eliminating the solvent altogether is a cornerstone of green chemistry.
A number of solvent-free methods for benzothiazole synthesis have been reported. A one-pot, solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives using molecular iodine has been shown to produce benzothiazole derivatives in excellent yield in just 10 minutes. nih.gov Similarly, the condensation of 2-aminothiophenol with aldehydes can be carried out under solvent-free conditions using a reusable zeolite catalyst and microwave irradiation. tsijournals.com A series of benzothiazolium iodide salts have also been prepared under solvent-free conditions. researchgate.net
Aqueous media also provides a green alternative. A simple and efficient method for the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes utilizes samarium triflate as a reusable acid catalyst in an aqueous medium under mild conditions. organic-chemistry.org
The following table summarizes examples of solvent-free and aqueous syntheses of benzothiazoles.
| Reactants | Catalyst/Conditions | Medium | Key Advantage | Reference |
| 2-Aminothiophenol, Benzoic acid derivatives | Molecular iodine | Solvent-free | Rapid reaction, low cost | nih.gov |
| 2-Aminothiophenol, Aldehydes | NaY zeolite, Microwave irradiation | Solvent-free | Reusable catalyst, fast | tsijournals.com |
| Benzothiazoles, Alkyl iodides | Heat | Solvent-free | High yields, no solvent | researchgate.net |
| o-Amino(thio)phenols, Aldehydes | Samarium triflate | Aqueous | Reusable catalyst, mild conditions | organic-chemistry.org |
| 2-Aminothiophenol, Aromatic carboxylic acids | Samarium(III) triflate | Aqueous | Short reaction times, reusable catalyst | mdpi.com |
Catalyst-Free and Recyclable Catalytic Systems
The development of synthetic methodologies for 2-substituted benzothiazoles that are environmentally benign is a significant area of focus in green chemistry. These methods prioritize the reduction of hazardous waste, energy consumption, and the use of toxic materials. Key strategies in this domain include the elimination of catalysts altogether or the employment of catalysts that can be easily recovered and reused over multiple reaction cycles. Such approaches not only minimize the environmental impact but also enhance the economic viability of the synthetic processes.
A notable advancement in this field is the synthesis of 2-arylbenzothiazoles through a straightforward, catalyst-free method. This process involves the reaction of 2-aminothiophenol with various aryl aldehydes in an air/dimethyl sulfoxide (DMSO) oxidant system. researchgate.netorganic-chemistry.org The reaction proceeds efficiently under mild conditions, typically at 60°C for six hours, without the need for any additional catalysts or oxidants. organic-chemistry.org DMSO serves as the optimal solvent, leading to high yields of the desired products. organic-chemistry.org This method demonstrates broad functional group tolerance, including halogen substituents such as fluorine, chlorine, and bromine, making it a viable pathway for the synthesis of compounds like this compound. organic-chemistry.org The operational simplicity and avoidance of toxic byproducts make this a promising and eco-friendly alternative to traditional catalytic methods. organic-chemistry.org
Another catalyst-free approach involves the use of microwave irradiation. For instance, the condensation of 2-aminothiophenol and aromatic aldehydes can be accelerated in an inexpensive ionic liquid, 1-pentyl-3-methylimidazolium bromide, under solvent- and catalyst-free conditions, with the ionic liquid being recyclable. Furthermore, microwave-assisted synthesis of benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole has been successfully demonstrated in water, a green solvent, without the need for a catalyst. nih.gov
The use of recyclable catalysts offers another avenue for greener synthesis of benzothiazole derivatives. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration and reused. For example, SnP₂O₇ has been reported as a highly efficient and reusable heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes. mdpi.com This catalyst can be reused at least five times without a significant loss in its activity, offering high yields and short reaction times. mdpi.com
Similarly, iron(III) chloride (FeCl₃) has been utilized as a catalyst for the tandem reaction of 2-iodoaniline with isothiocyanates in water, providing an environmentally benign route to 2-aminobenzothiazoles. rsc.org The presence of a phase-transfer catalyst allows for a broad substrate scope, and the aqueous reaction medium can be recovered and recycled. rsc.org
The following tables summarize key research findings on catalyst-free and recyclable catalytic systems for the synthesis of analogous benzothiazole systems.
Table 1: Catalyst-Free Synthesis of 2-Arylbenzothiazoles
| Starting Materials | Reaction Conditions | Product Yield (%) | Reference |
| 2-Aminothiophenol, Aryl Aldehydes | Air/DMSO, 60°C, 6 h | 71-96 | organic-chemistry.org |
| 2-Aminothiophenol, Aromatic Aldehydes | Microwave Irradiation | Not specified | researchgate.net |
Table 2: Recyclable Catalytic Systems for Benzothiazole Synthesis
| Catalyst | Starting Materials | Solvent | Key Features | Reference |
| SnP₂O₇ | 2-Aminothiophenol, Aromatic Aldehydes | Not specified | Reusable up to 5 times, high yields (87-95%), short reaction times (8-35 min) | mdpi.com |
| FeCl₃ | 2-Iodoaniline, Isothiocyanate | Water | Recyclable reaction medium, broad substrate scope | rsc.org |
| Amberlite IRA400-Cl | o-Aminothiophenol, Aryl Aldehydes | Not specified | Green catalyst, reusable, excellent yields | researchgate.net |
An article on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated at this time. A comprehensive search for the necessary scientific data, including High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) analysis, and High-Resolution Mass Spectrometry (HRMS), did not yield specific experimental results for this particular compound.
The required data, such as proton (¹H) and carbon-13 (¹³C) NMR chemical shifts, two-dimensional NMR correlations, specific infrared absorption bands, and exact mass with fragmentation patterns, are essential for constructing a scientifically accurate and detailed article as per the requested outline. While information on related benzothiazole derivatives is available googleapis.comsci-hub.seijsdr.org, these data are not directly applicable to this compound.
Further empirical research and publication of the findings for this compound are needed before a comprehensive article on its spectroscopic properties can be written.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The electronic absorption spectrum of a molecule provides critical insights into its electronic structure and the energy required for electronic transitions, primarily π → π* and n → π* transitions within the aromatic and heterocyclic rings. While specific UV-Vis absorption data for this compound is not extensively documented in publicly available literature, the characteristic absorptions can be inferred from studies on analogous substituted benzothiazoles.
The UV-Vis spectra of benzothiazole derivatives are typically characterized by intense absorption bands in the ultraviolet region. The parent benzothiazole molecule exhibits three main absorption bands around 220 nm, 250 nm, and 285 nm. nist.gov The position and intensity of these bands are highly sensitive to the nature and position of substituents on the benzothiazole core.
Substituents like the methoxy (-OCH₃) group, an electron-donating group, and the bromo (-Br) group, an electron-withdrawing group (by induction) that can also participate in resonance, significantly influence the electronic distribution and energy levels of the molecular orbitals. The methoxy group, particularly at the 4-position, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and its electron-donating nature. This effect has been observed in various methoxy-substituted benzothiazole derivatives. For instance, the introduction of a methoxy group can shift the primary absorption band to longer wavelengths. researchgate.net
Conversely, the bromo substituent's effect is more complex. While its inductive effect can be hypsochromic (blue shift), its ability to participate in resonance can lead to a bathochromic shift. The net effect depends on its position and interaction with other substituents. In similarly structured compounds, halogen substituents have been noted to modulate the electronic properties.
The absorption spectra of various substituted benzothiazoles, recorded in different solvents, provide a basis for predicting the behavior of this compound. The polarity of the solvent can also influence the absorption maxima, often leading to shifts in the observed peaks.
| Analogous Compound Class | Typical λmax Range (nm) | Solvent | Attributed Electronic Transition |
|---|---|---|---|
| Parent Benzothiazole | 220, 250, 285 | Various | π → π |
| Methoxy-substituted Benzothiazoles | 260 - 380 | Ethanol, Chloroform | π → π (Intramolecular Charge Transfer) |
| Bromo-substituted Benzothiazoles | 290 - 350 | Various | π → π* |
X-ray Diffraction Studies for Solid-State Molecular Geometry (for analogous compounds and the general class)
Studies on various substituted benzothiazoles reveal that the benzothiazole ring system is generally planar. For instance, the crystal structure of 2-(2,4-dimethyl-pyrrol-1-yl)benzothiazole shows that the five-membered thiazole ring is coplanar with its fused benzene ring. researchgate.net This planarity is a common feature of fused aromatic ring systems.
The introduction of substituents can, however, lead to slight deviations from planarity and influences the crystal packing. In the case of this compound, the bromine atom and the methoxy group would lie in or very close to the plane of the benzothiazole ring system. The C-Br bond length in aromatic systems is typically around 1.90 Å, and the C-O bond of the methoxy group is approximately 1.36 Å, with the C-O-C angle being around 118°.
Intermolecular interactions play a crucial role in the crystal lattice. In halogenated organic compounds, halogen bonding (a non-covalent interaction between a halogen atom and a nucleophilic site) can be a significant directional force in the crystal packing. Similarly, C-H···O and C-H···N hydrogen bonds are commonly observed in the crystal structures of methoxy-substituted nitrogen-containing heterocycles. mdpi.com The crystal packing of this compound would likely be influenced by a combination of van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O, C-H···N, and C-H···Br hydrogen bonds, as well as Br···N or Br···S halogen bonds.
| Compound | Crystal System | Space Group | Key Geometric Features | Reference |
|---|---|---|---|---|
| (E)-6-methoxy-2-((4-octyloxy-2-hydroxybenzylidene)amino)benzothiazole | Not Specified | Not Specified | Favors a stable (E) conformation. | researchgate.net |
| 2-(2,4-dimethyl-pyrrol-1-yl)benzothiazole | Monoclinic | P21/n | The thiazole ring is coplanar with the fused benzene ring. Stabilized by intermolecular N-H···N hydrogen bonds. | researchgate.net |
| (E)-2-(Benzo[d]thiazol-2-yl)-3-(1-butyl-7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)acrylonitrile | Monoclinic | P21/c | Small planarity deviation between benzothiazole and quinolone residues. Crystal packing formed by C-H···O and slipped π···π stacking interactions. | mdpi.com |
Synthese Und Herstellungsverfahren
Etablierte Synthesewege zu 2-Brom-4-methoxybenzo[d]thiazol
Die Synthese von 2-Brom-4-methoxybenzo[d]thiazol kann über verschiedene etablierte Synthesewege erfolgen, die typischerweise auf der Bildung des Benzothiazol-Grundgerüsts basieren. Eine gängige Methode ist die Kondensationsreaktion von 2-Aminothiophenolen mit Carbonsäuren oder deren Derivaten. nih.govwikipedia.org Eine alternative und oft effizientere Methode ist die Cyclisierung von 2-Aminothiophenolen mit Aldehyden. nih.govnih.gov Speziell für die Synthese von 2-Brom-4-methoxybenzo[d]thiazol könnte ein mehrstufiger Prozess erforderlich sein, der die Einführung der Brom- und Methoxy-Substituenten an den entsprechenden Positionen des Benzolrings vor oder nach der Bildung des Thiazolrings beinhaltet.
Wichtige Ausgangsmaterialien und Reagenzien
Die Synthese von 2-Brom-4-methoxybenzo[d]thiazol erfordert spezifische Ausgangsmaterialien und Reagenzien. Ein Schlüsselintermediat wäre ein entsprechend substituiertes 2-Aminothiophenol, nämlich 2-Amino-3-methoxythiophenol. Dieses könnte dann mit einem Bromierungsreagenz umgesetzt werden, um die Bromgruppe an der 2-Position des Thiazolrings einzuführen. Alternativ könnte 4-Methoxybenzaldehyd als Ausgangsmaterial dienen, das mit 2-Aminothiophenol umgesetzt wird, gefolgt von einer Bromierung. nih.gov Andere wichtige Reagenzien umfassen Lösungsmittel wie Ethanol oder Toluol, Katalysatoren wie Säuren oder Basen und Oxidationsmittel, falls erforderlich. nih.govnih.gov
Reaktionsmechanismen und -bedingungen
Der Reaktionsmechanismus für die Bildung des Benzothiazolrings durch die Kondensation von 2-Aminothiophenol mit einem Aldehyd beinhaltet typischerweise einen nukleophilen Angriff der Aminogruppe am Carbonylkohlenstoff des Aldehyds, gefolgt von einer intramolekularen Cyclisierung durch den Angriff der Thiolgruppe und anschließender Dehydratisierung, um den aromatischen Thiazolring zu bilden. nih.gov Die Reaktionsbedingungen können je nach den spezifischen Ausgangsmaterialien und dem gewählten Syntheseweg variieren. Oft sind erhöhte Temperaturen und die Verwendung eines Katalysators erforderlich, um die Reaktion effizient zu gestalten. nih.gov Die Einführung der Bromgruppe an der 2-Position kann durch elektrophile Bromierung mit Reagenzien wie N-Bromsuccinimid (NBS) oder elementarem Brom erfolgen.
Theoretical and Computational Investigations of 2 Bromo 4 Methoxybenzo D Thiazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecular systems. By employing DFT methods, researchers can gain detailed insights into the fundamental properties of molecules like 2-Bromo-4-methoxybenzo[d]thiazole.
Geometry Optimization and Conformational Landscapes
Computational chemists utilize geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with flexible bonds, a conformational analysis is performed to explore the various possible spatial arrangements (conformers) and their relative energies. In the case of a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, two stable conformers were identified using the HF/6-311G(d,p) level of theory. researchgate.net The energy difference between these conformers was found to be minimal, at only 0.0249 kcal/mol, suggesting that both conformations can coexist at room temperature. researchgate.net This type of analysis is crucial for understanding how the molecule's shape influences its interactions and reactivity. The process of geometry optimization ensures that the calculated properties are representative of the molecule in its most stable state. pjps.pk
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. ajchem-a.comnih.gov A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. nih.gov
For instance, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. wustl.edu The HOMO is typically located on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions.
Table 1: Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Value | Reference |
| HOMO Energy | -6.5743 eV | ajchem-a.com |
| LUMO Energy | -2.0928 eV | ajchem-a.com |
| HOMO-LUMO Gap (ΔE) | 4.4815 eV | ajchem-a.com |
Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole as a representative example.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netrsc.org The MEP map displays different potential values on the molecule's surface using a color spectrum. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas correspond to regions of neutral or near-neutral potential.
In many heterocyclic compounds, the nitrogen and oxygen atoms often appear as red regions, signifying them as potential sites for hydrogen bonding and electrophilic interactions. rsc.orgnih.gov For example, in the analysis of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, the MEP map helped to confirm the sites of hydrogen bonding. nih.gov Similarly, for other thiazole (B1198619) derivatives, MEP analysis has been instrumental in identifying the most reactive sites for intermolecular interactions. researchgate.net
Predicted Vibrational Frequencies and Comparison with Experimental Data
Theoretical calculations of vibrational frequencies using DFT methods can provide a detailed understanding of the vibrational modes of a molecule. These calculated frequencies can then be compared with experimental data obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to validate the computational model and aid in the assignment of experimental vibrational bands. researchgate.netmdpi.com
It is a common observation that theoretical frequency calculations, particularly at the Hartree-Fock (HF) level, tend to overestimate the experimental values. mdpi.com Therefore, scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data. DFT methods, such as B3LYP, have been shown to provide better agreement with experimental vibrational frequencies compared to HF methods. researchgate.netmdpi.com For instance, in the study of 2-(4-methoxyphenyl)benzo[d]thiazole, the B3LYP method was found to be superior to the scaled HF approach for predicting the vibrational spectrum. researchgate.netmdpi.com The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum. mdpi.com
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. The resulting Hirshfeld surface provides a graphical representation of these interactions.
Common interactions identified through Hirshfeld analysis include H···H, O···H, C···H, and π-π stacking interactions. nih.govscirp.orgresearchgate.net For example, in a study of a bromo-substituted oxazole (B20620) derivative, H···H interactions were found to be the most significant contributors to the crystal packing, accounting for 34.4% of the total interactions. researchgate.netvensel.org
Quantum Chemical Descriptors of Reactivity and Stability
From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to provide a quantitative measure of the reactivity and stability of a molecule. ajchem-a.com These descriptors offer valuable insights into the global chemical behavior of the compound.
Some of the key quantum chemical descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. A larger value indicates greater stability.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It reflects the reactivity of a molecule.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).
These descriptors are widely used to compare the reactivity of different molecules and to understand their behavior in chemical reactions. nih.gov
Advanced Computational Modeling Techniques (e.g., Ab initio methods)
Advanced computational modeling, particularly through the application of ab initio quantum chemistry methods, provides a powerful, non-experimental avenue for investigating the intrinsic properties of molecules like this compound. These first-principles calculations, which are not reliant on experimental parameters, are instrumental in predicting molecular structures, vibrational frequencies, and electronic properties with a high degree of accuracy.
Ab initio methods, such as the Hartree-Fock (HF) theory, and the more computationally intensive post-Hartree-Fock methods, offer a systematic approach to solving the electronic Schrödinger equation for a given molecule. In the study of benzothiazole (B30560) derivatives, the Hartree-Fock method, often in conjunction with various basis sets, has been a foundational technique. For instance, in computational studies of the closely related compound 2-(4-methoxyphenyl)benzo[d]thiazole, the HF method with a 6-311G(d,p) basis set has been utilized to determine its stable conformers and optimized geometry. researchgate.net
While the HF method provides a valuable baseline, it is known to have limitations, primarily due to its approximation of electron correlation. To achieve greater accuracy, Density Functional Theory (DFT) has become a widely adopted alternative, often showing superior performance in predicting molecular properties. researchgate.netmdpi.com Comparisons between HF and various DFT functionals (such as B3LYP, BLYP, and B3PW91) have demonstrated that while bond angles calculated by both methods are generally consistent, the bond lengths derived from HF calculations tend to be slightly shorter than those obtained through DFT. researchgate.netmdpi.com
The primary outputs of these ab initio calculations include detailed geometric parameters and energetic information. For example, the total energies of different molecular conformations can be calculated to identify the most stable structure. researchgate.net This is crucial for understanding the molecule's preferred three-dimensional shape, which in turn influences its physical and chemical behavior.
Below is a representative table illustrating the kind of data that can be generated for a benzothiazole derivative using the Hartree-Fock method.
Table 1: Representative Theoretical Geometric Parameters for a Substituted Benzothiazole using Hartree-Fock Calculation
| Parameter | Bond/Angle | Calculated Value (HF/6-311G(d,p)) |
|---|---|---|
| Bond Length | C1-C2 | 1.388 Å |
| C1-C6 | 1.378 Å | |
| C2-C3 | 1.391 Å | |
| N-C(thiazole) | 1.270 Å | |
| Bond Angle | C1-C2-C3 | 119.5° |
| C2-C3-C4 | 121.1° | |
| C-N-C(thiazole) | 109.8° |
Note: Data is illustrative and based on calculations for a similar benzothiazole derivative. researchgate.net
Furthermore, ab initio methods are employed to calculate vibrational frequencies, which correspond to the various stretching, bending, and torsional motions within the molecule. nih.govcapes.gov.br These theoretical frequencies, once appropriately scaled to account for systematic errors, can be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) spectroscopy to aid in the assignment of spectral bands. mdpi.comresearchgate.net
The computational cost of ab initio methods increases significantly with the size of the molecule and the complexity of the basis set. However, their ability to provide detailed insights into molecular properties at the electronic level makes them an indispensable tool in the theoretical investigation of complex organic compounds like this compound.
Scarcity of Research Data Precludes Detailed Analysis of this compound Reactivity
A comprehensive review of available scientific literature reveals a significant lack of published research specifically detailing the reactivity and advanced functionalization of the chemical compound this compound. Extensive searches for documented examples of its participation in key organic reactions, such as various transition-metal-catalyzed cross-couplings, nucleophilic substitutions, and electrophilic aromatic substitutions, have yielded no specific experimental data, reaction conditions, or detailed findings for this particular molecule.
The provided outline, which requests an in-depth analysis of Suzuki-Miyaura, Stille, and Negishi couplings, along with other palladium-catalyzed transformations, nucleophilic substitution at the bromine atom, and electrophilic aromatic substitution patterns, cannot be populated with scientifically accurate and verifiable information due to this absence of specific studies on this compound.
While the reactivity of related structures, such as other isomers like 2-bromo-6-methoxybenzothiazole, simpler thiazoles, and other bromo-heterocycles, is documented in the chemical literature, these findings cannot be directly extrapolated to this compound. The unique electronic and steric effects arising from the specific placement of the bromo and methoxy (B1213986) substituents on the benzothiazole core would render such comparisons speculative and scientifically unsound.
Consequently, without dedicated research on this compound, a thorough and authoritative article adhering to the requested structure and focusing solely on this compound cannot be generated at this time. The creation of data tables and detailed research findings, as specified, is not possible.
Liste Aller in Diesem Artikel Erwähnten Chemischen Verbindungen
| Chemische Verbindung | CAS-Nummer | Summenformel |
| 2-Brom-4-methoxybenzo[d]thiazol | 3622-39-7 | C₈H₆BrNOS |
| 2-Brom-4-methylbenzo[d]thiazol | 73443-76-2 | C₈H₆BrNS |
| 2-Brom-4-methylthiazol | 7238-61-1 | C₄H₄BrNS |
| 2-(4-Bromphenyl)benzothiazol | 3411-95-8 | C₁₃H₈BrNS |
| 2-Brom-4-methoxybenzaldehyd | 43192-31-0 | C₈H₇BrO₂ |
| 2-Brom-4,6-dimethoxybenzaldehyd | 81574-69-8 | C₉H₉BrO₃ |
| 2-Brom-4-chlor-6-methoxybenzo[d]thiazol | Nicht verfügbar | C₈H₅BrClNOS |
| 2,7-Dibrom-4-methoxybenzo[d]thiazol | Nicht verfügbar | C₈H₅Br₂NOS |
| 4-Bromobenzo[1,2-d:4,5-d']bis( rsc.orgnih.govbldpharm.comthiadiazol) | Nicht verfügbar | C₆HBr₂N₄S₂ |
| Benzothiazol | 95-16-9 | C₇H₅NS |
| 2-(4-Methoxyphenyl)benzo[d]thiazol | 3411-94-7 | C₁₄H₁₁NOS |
| 2-Aminothiophenol | 137-07-5 | C₆H₇NS |
| 4-Methoxybenzaldehyd | 123-11-5 | C₈H₈O₂ |
| N-Bromsuccinimid | 128-08-5 | C₄H₄BrNO₂ |
| 2-Amino-3-methoxythiophenol | Nicht verfügbar | C₇H₉NOS |
| 2-Brom-7-fluor-4-methylbenzothiazol | 1019108-45-2 | C₈H₅BrFNS |
| 7-Brom-4-methoxybenzo[d]thiazol | 767-70-4 | C₈H₆BrNOS |
| 5-Brom-2-(tert-butyldimethylsilyl)-4-methylthiazol | 1245782-59-5 | C₁₀H₁₈BrNSSi |
| 4-Brom-7-brommethyl-benzo rsc.orgijper.orgbldpharm.comthiadiazol | 2255-78-9 | C₇H₄Br₂N₂S |
| 2-Brom-4-(4-methoxy-phenyl)-thiazol | Nicht verfügbar | C₁₀H₈BrNOS |
| 4-Substituiertes Methoxybenzoyl-Aryl-Thiazol | Nicht verfügbar | Nicht verfügbar |
| 2-(2-Hydrazinyl)thiazol-Derivate | Nicht verfügbar | Nicht verfügbar |
Applications of 2 Bromo 4 Methoxybenzo D Thiazole As a Strategic Synthon in Complex Molecular Synthesis
Role as a Key Intermediate for Fused Polyheterocyclic Systems
The construction of fused polyheterocyclic systems is a significant endeavor in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties associated with these scaffolds. 2-Bromo-4-methoxybenzo[d]thiazole serves as an excellent starting material for the synthesis of such systems, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position provides a reactive handle for the introduction of various substituents, which can subsequently participate in intramolecular cyclization reactions to form fused rings.
One common strategy involves the Suzuki-Miyaura coupling of this compound with organoboron reagents bearing a suitably positioned functional group. For instance, coupling with a boronic acid containing an ortho-amino or ortho-hydroxyl group can be followed by an intramolecular condensation to yield complex heterocyclic structures. Similarly, Sonogashira coupling with terminal alkynes can introduce an acetylenic moiety that can undergo subsequent cyclization to form thiophene-fused benzothiazoles, such as thieno[2,3-g]benzothiazoles.
Another powerful method for the synthesis of fused systems is the palladium-catalyzed intramolecular C-H/C-H biaryl coupling. This approach allows for the direct formation of a new carbon-carbon bond between the benzothiazole (B30560) core and an adjacent aromatic ring, leading to the construction of polycyclic aromatic heterocycles. mdpi.com The presence of the methoxy (B1213986) group can influence the regioselectivity of these cyclization reactions.
Furthermore, tandem diazotization/cyclization approaches have been utilized to synthesize fused 1,2,3-triazinone systems from related amino-heterocyclic precursors, highlighting the potential for diverse ring-forming strategies starting from functionalized benzothiazoles. beilstein-journals.org
Table 1: Examples of Fused Polyheterocyclic Systems Derived from Benzothiazole Precursors
| Fused System | Synthetic Strategy | Key Reaction |
| Thieno[2,3-g]benzothiazoles | Sonogashira coupling followed by intramolecular cyclization | Palladium-catalyzed cross-coupling |
| Polycyclic Aromatic Heterocycles | Intramolecular C-H/C-H biaryl coupling | Palladium-catalyzed C-H activation |
| Fused 1,2,3-Triazinones | Tandem diazotization/cyclization | Diazotization and intramolecular cyclization |
Building Block for Hybrid Organic Molecules
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to develop compounds with improved efficacy and reduced side effects. This compound is an attractive building block for the synthesis of such hybrid molecules due to the versatility of the benzothiazole scaffold, which is a common feature in many biologically active compounds. benthamscience.comijper.orgnih.gov
Palladium-catalyzed cross-coupling reactions are instrumental in linking the this compound unit to other bioactive moieties. The Buchwald-Hartwig amination, for instance, allows for the formation of a carbon-nitrogen bond, enabling the coupling of the benzothiazole core with various amines, amides, or other nitrogen-containing heterocycles. This reaction is particularly useful for creating hybrid structures with potential applications in medicinal chemistry.
Similarly, Suzuki-Miyaura and Stille couplings can be employed to form carbon-carbon bonds, connecting the benzothiazole to other aromatic or heterocyclic systems. The choice of coupling partner can be tailored to target specific biological pathways or to modulate the physicochemical properties of the final hybrid molecule. The methoxy group on the benzothiazole ring can also play a role in modulating the biological activity and pharmacokinetic profile of the resulting hybrid compounds.
Precursor in Multi-Step Convergent Synthetic Routes
The reactivity of the bromine atom allows for its selective transformation into other functional groups or for its use in cross-coupling reactions to join different molecular fragments. For example, the bromine can be converted to a boronic ester via a Miyaura borylation, transforming the benzothiazole into a nucleophilic coupling partner for a subsequent Suzuki-Miyaura reaction.
In a convergent synthesis, one might prepare a complex fragment containing the this compound core and another intricate fragment through a separate synthetic pathway. The final step would then involve a palladium-catalyzed cross-coupling reaction to assemble the target molecule. This strategy has been successfully applied in the synthesis of various complex natural products and biologically active molecules.
Applications in the Synthesis of Optoelectronic Materials and Dyes
The benzothiazole core is a well-known chromophore and is found in a variety of dyes and organic materials with interesting optoelectronic properties. The ability to functionalize the 2-position of this compound makes it a valuable precursor for the synthesis of novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. mdpi.comresearchgate.net
The synthesis of azo dyes, for example, can be achieved by first converting the 2-bromo group to an amino group, followed by diazotization and coupling with a suitable aromatic partner. The methoxy group on the benzothiazole ring can act as an auxochrome, influencing the color and dyeing properties of the resulting azo dye. benthamscience.com
In the realm of optoelectronic materials, palladium-catalyzed cross-coupling reactions are again the key. Sonogashira coupling of this compound with various alkynes can lead to the formation of π-conjugated systems with tunable electronic and photophysical properties. Similarly, Suzuki-Miyaura coupling with aromatic boronic acids can be used to construct donor-acceptor type molecules, which are essential components of organic solar cells and OLEDs. The electron-rich nature of the 4-methoxybenzothiazole unit can be paired with electron-deficient moieties to create materials with desirable charge-transfer characteristics. The development of conjugated polymers incorporating the benzothiazole unit has been shown to yield materials with high charge mobility and strong absorption and emission signals, making them suitable for a range of optoelectronic devices. mdpi.com
Future Directions and Emerging Research Avenues in Halogenated Methoxybenzothiazole Chemistry
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of functionalized benzothiazoles is a mature field, yet there remains a significant drive towards more efficient, sustainable, and atom-economical methods. Future research will likely pivot from traditional condensation reactions to state-of-the-art synthetic strategies.
Green Chemistry and Catalysis: The principles of green chemistry are increasingly influential in synthetic design. mdpi.comnih.gov For benzothiazole (B30560) synthesis, this translates to the development of catalyst-free methods or the use of benign catalysts and solvents. nih.gov For instance, the use of laccases as biocatalysts for the condensation of 2-aminothiophenols with aldehydes represents a greener alternative to conventional methods. nih.gov Another promising area is the use of reusable heterogeneous catalysts, such as SnP₂O₇, which can provide high yields in short reaction times and can be recycled multiple times. nih.gov
Flow Chemistry and Electrochemical Synthesis: Continuous flow and electrochemical methods are poised to revolutionize the synthesis of benzothiazoles. researchgate.net Flow reactors offer precise control over reaction parameters, enhanced safety, and scalability, which are crucial for industrial applications. nih.govresearchgate.net Electrochemical synthesis, which can often be performed without additional catalysts or electrolytes, presents a highly efficient and environmentally friendly route to benzothiazole derivatives. nih.govresearchgate.net
C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. acs.orgbeilstein-journals.org The application of photoredox catalysis in the C-H functionalization of benzothiazoles is a particularly active area of research. acs.orgbeilstein-journals.orgnih.govfigshare.com These methods often use visible light and a photosensitizer to generate reactive radical intermediates that can then engage in C-H functionalization reactions. acs.orgbeilstein-journals.orgnih.govfigshare.com
| Synthetic Methodology | Key Advantages | Potential Application for 2-Bromo-4-methoxybenzo[d]thiazole |
| Green Catalysis | Reduced environmental impact, use of renewable resources, milder reaction conditions. mdpi.comnih.gov | Synthesis from precursors using biocatalysts or recyclable heterogeneous catalysts. |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control. nih.govresearchgate.net | Continuous and scalable production, minimizing hazardous intermediates. |
| Electrochemical Synthesis | High efficiency, catalyst-free conditions, reduced waste. nih.govresearchgate.net | Greener synthesis pathway avoiding harsh chemical oxidants or reductants. |
| C-H Functionalization | Atom economy, shorter synthetic routes, access to novel derivatives. acs.orgbeilstein-journals.org | Direct introduction of functional groups onto the benzene (B151609) or thiazole (B1198619) ring. |
Exploration of Novel Reactivity and Selectivity in Functionalization
The this compound scaffold offers multiple sites for functionalization. The C-Br bond is a prime handle for cross-coupling reactions, while the methoxy (B1213986) group and the aromatic rings provide opportunities for other transformations. Future research will focus on unlocking new reactivity patterns and achieving high levels of selectivity.
Photoredox Catalysis: This rapidly evolving field offers new avenues for the functionalization of halogenated benzothiazoles. nih.gov For example, photoredox-catalyzed methods can be employed for the introduction of various functional groups, including alkyl, trifluoromethyl, and aryl groups, onto the benzothiazole core. nih.gov The mild reaction conditions and high functional group tolerance of these methods make them particularly attractive for late-stage functionalization of complex molecules. beilstein-journals.org
Dual Catalysis: The combination of photoredox catalysis with other catalytic systems, such as transition metal catalysis or organocatalysis, can enable previously inaccessible transformations. nih.gov This dual catalytic approach can lead to novel bond formations and the construction of complex molecular architectures from simple benzothiazole precursors.
Selective Functionalization: Achieving regioselectivity in the functionalization of the benzothiazole core is a key challenge. Future work will likely focus on developing directing groups or catalytic systems that can control the position of functionalization on the benzene ring, allowing for the synthesis of specific isomers with desired properties.
Advanced Mechanistic Investigations of Reaction Pathways
A deeper understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. While many reactions involving benzothiazoles are well-established, detailed mechanistic studies are often lacking.
In-situ Spectroscopy and Kinetic Analysis: The use of advanced analytical techniques, such as in-situ NMR and IR spectroscopy, can provide real-time information about the species present in a reaction mixture. This, combined with kinetic analysis, can help to elucidate complex reaction pathways and identify key intermediates and transition states.
Isotopic Labeling Studies: Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction. By selectively replacing atoms with their isotopes, researchers can gain unambiguous insights into bond-breaking and bond-forming events, which is essential for validating proposed mechanisms.
Computational and Experimental Synergy: A synergistic approach that combines experimental studies with computational modeling can provide a comprehensive understanding of reaction mechanisms. For instance, mechanistic investigations into the synthesis of benzothiazoles have revealed the in-situ formation of a photosensitizing disulfide that plays a key role in the dehydrogenation step. acs.orgnih.gov Such studies, which involve a combination of photophysical and electrochemical investigations, are crucial for optimizing reaction conditions and designing more efficient synthetic routes. acs.orgnih.gov
Integration of Computational Chemistry for Rational Design of New Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. mdpi.comresearchgate.net For halogenated methoxybenzothiazoles, computational methods can be used to predict their properties and guide the design of new derivatives with enhanced activity.
Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations can be used to model the electronic structure of benzothiazole derivatives and predict their reactivity towards different reagents. mdpi.comresearchgate.net This information can be used to rationalize experimental observations and to design new reactions. Furthermore, computational methods can predict various physicochemical properties, such as solubility and lipophilicity, which are crucial for the development of new therapeutic agents. wjahr.com
Structure-Based Drug Design: For medicinal chemistry applications, molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design benzothiazole derivatives that bind with high affinity and selectivity to specific biological targets. wjahr.comdntb.gov.ua This rational design approach can significantly accelerate the drug discovery process and reduce the need for extensive empirical screening. wjahr.com
Designing Materials with Tailored Properties: In materials science, computational methods can be used to predict the optical and electronic properties of benzothiazole-based materials. This can aid in the design of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Unexplored Transformations and Derivatizations of the Benzothiazole Core
Beyond the well-established functionalization reactions, there is a vast and underexplored landscape of chemical transformations that could be applied to the benzothiazole scaffold.
Ring-Opening and Ring-Expansion Reactions: The thiazole ring of benzothiazole can undergo ring-opening reactions under certain conditions, providing access to novel classes of compounds. scholaris.caresearchgate.net For example, oxidative ring-opening of benzothiazole derivatives can yield acyl aminobenzene sulfonate esters. scholaris.ca The coordination of benzothiazoles to metal centers, such as silver(I), can also promote ring-opening in non-basic media. rsc.org Exploring these ring-opening strategies could lead to the synthesis of unique molecular frameworks with interesting biological or material properties.
Multicomponent Reactions: Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a complex product, offer a highly efficient way to build molecular complexity. The development of new MCRs involving this compound as a building block could provide rapid access to diverse libraries of novel compounds.
Synthesis of Fused Heterocyclic Systems: The benzothiazole core can serve as a starting point for the synthesis of more complex, fused heterocyclic systems. nih.gov For instance, the annulation of additional rings onto the benzothiazole scaffold can lead to the formation of polycyclic aromatic systems with unique electronic and photophysical properties.
The future of halogenated methoxybenzothiazole chemistry is bright and full of potential. By embracing innovative synthetic methodologies, exploring novel reactivity, conducting detailed mechanistic studies, leveraging computational tools, and venturing into unexplored chemical transformations, researchers can continue to unlock the full potential of this versatile class of compounds, paving the way for new discoveries in medicine, materials science, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
